3-(3-chlorophenyl)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one
Description
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c20-15-3-1-2-14(10-15)4-7-19(24)23-16-5-6-17(23)12-18(11-16)22-9-8-21-13-22/h1-3,8-10,13,16-18H,4-7,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOGWUIARHQABI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CCC3=CC(=CC=C3)Cl)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-chlorophenyl)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent. This article synthesizes current research findings regarding its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A 3-chlorophenyl group
- An imidazole moiety
- An azabicyclo[3.2.1]octane ring
This unique combination of functional groups is believed to contribute to its biological activity.
Research indicates that this compound may interact with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : These receptors play a critical role in many physiological processes and are common targets for drug development.
- Ion Channels : The compound may also influence ligand-gated ion channels, which are essential for neurotransmission and muscle contraction.
Table 1: Potential Targets and Mechanisms
In Vitro Studies
Several studies have investigated the compound's effects on various cancer cell lines and other biological systems:
- Anticancer Activity : In vitro assays demonstrated that the compound inhibits cellular proliferation in colorectal cancer cell lines, showing significant potency compared to standard treatments.
- Apoptosis Induction : The compound has been shown to induce apoptosis in treated cells by arresting them in the G0/G1 phase of the cell cycle, indicating a potential mechanism for its anticancer effects.
Case Study: Colorectal Cancer
In a specific study focusing on colorectal cancer, the compound exhibited:
- IC50 Values : The compound demonstrated IC50 values significantly lower than those of existing treatments, suggesting higher potency.
- Mechanism Insights : It was found to decrease CCR5 expression and inhibit cellular migration, pointing towards its role in preventing metastasis.
Table 2: Biological Activity Data
| Study Focus | Cell Line | IC50 (µM) | Mechanism Observed |
|---|---|---|---|
| Anticancer Activity | SW620 (Colorectal) | 12 | Induces apoptosis |
| Migration Inhibition | SW620 (Colorectal) | 16 | Decreased CCR5 expression |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of 8-azabicyclo[3.2.1]octane derivatives with variable aryl and heterocyclic substituents. Key structural analogs and their distinguishing features are summarized below:
Structural and Functional Differences
Heterocycle Variations :
- The imidazole group in the target compound (vs. triazole in BK63156 or pyrazole in BK65786) offers distinct hydrogen-bonding capabilities. Imidazole’s dual N–H sites enable stronger interactions with biological targets, such as histamine receptors or cytochrome P450 enzymes, compared to triazole or pyrazole derivatives .
- Triazole (BK63156) and pyrazole (BK65786) analogs may exhibit altered metabolic stability due to reduced susceptibility to oxidative degradation .
Aryl Substituent Effects: The 3-chlorophenyl group in the target compound increases lipophilicity (ClogP ≈ 3.2 estimated) compared to 4-methoxyphenyl (BK63156, ClogP ≈ 2.8) or 4-fluoro-3-methylphenyl (BK65786, ClogP ≈ 3.0). Chlorine’s electron-withdrawing nature may also influence electronic interactions with target proteins.
Synthetic Accessibility :
- Yields for analogs in range from 50% (Compound 19) to 72% (Compound 21), suggesting that bulkier substituents (e.g., pyrimido-oxazine in Compound 19) may complicate purification . The target compound’s imidazole group could require specialized coupling reagents (e.g., EDCl/HOBt as in ), impacting scalability.
Q & A
Basic: What synthetic strategies are recommended for achieving high-purity synthesis of this compound?
Answer:
The synthesis typically involves sequential coupling reactions and purification steps. Key steps include:
- Formation of the 8-azabicyclo[3.2.1]octane scaffold via intramolecular cyclization, optimized under acidic or basic conditions depending on substituents .
- Introduction of the imidazole moiety using coupling agents like EDC/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-hydroxybenzotriazole) in anhydrous dichloromethane, with triethylamine as a base .
- Final purification via preparative HPLC or column chromatography, with purity validated by LC-MS and ¹H/¹³C NMR .
Basic: Which spectroscopic and crystallographic methods are critical for structural confirmation?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify proton environments and confirm stereochemistry. 2D NMR (COSY, HSQC) resolves overlapping signals .
- X-ray Crystallography: Single-crystal analysis using SHELX programs (SHELXD for structure solution, SHELXL for refinement) provides absolute configuration and torsional angles. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts .
Advanced: How can stereochemical inconsistencies in synthesis be resolved?
Answer:
- Chiral Chromatography: Use chiral stationary phases (e.g., Chiralpak IA/IB) to separate enantiomers and assess enantiomeric excess (ee) .
- Enantioselective Catalysis: Employ asymmetric catalysis (e.g., transition-metal complexes with BINOL ligands) during key coupling steps to control stereocenters .
- Dynamic NMR (DNMR): Monitor stereochemical stability under varying temperatures to detect epimerization or racemization .
Advanced: What computational and experimental approaches analyze conformational dynamics affecting biological activity?
Answer:
- Molecular Dynamics (MD) Simulations: Use AMBER or GROMACS to model the compound’s 3D conformation in solvated environments. Key parameters include dihedral angles of the bicyclo-octane ring and imidazole orientation .
- Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY NMR identifies spatial proximities between protons, validating computational predictions .
- Free Energy Perturbation (FEP): Quantify energy barriers to conformational changes impacting receptor binding .
Advanced: How to design experiments to resolve contradictory bioactivity data across assays?
Answer:
- Orthogonal Assays: Combine cell-based (e.g., luciferase reporter) and biochemical (e.g., SPR binding) assays to confirm target engagement .
- Dose-Response Analysis: Use nonlinear regression (GraphPad Prism) to calculate IC₅₀/EC₅₀ values, ensuring Hill slopes align with expected mechanisms .
- Control for Off-Target Effects: Include counter-screens against related receptors/enzymes (e.g., kinase panels) to exclude polypharmacology .
Advanced: How to assess environmental fate and ecotoxicology per regulatory guidelines?
Answer:
- Environmental Persistence Studies: Follow OECD 307 guidelines to measure biodegradation in soil/water systems. Use LC-MS/MS to track compound degradation products .
- Ecotoxicology Assays:
- Algal Growth Inhibition (OECD 201): Expose Raphidocelis subcapitata to measure EC₅₀.
- Daphnia Acute Toxicity (OECD 202): Assess 48-hour mortality in Daphnia magna .
- Bioaccumulation Potential: Calculate log Kow (octanol-water partition coefficient) via shake-flask method .
Advanced: What strategies optimize pharmacokinetic (PK) properties in preclinical studies?
Answer:
- Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS. Use CYP450 inhibitors (e.g., ketoconazole) to identify metabolic hotspots .
- Plasma Protein Binding (PPB): Employ equilibrium dialysis to measure unbound fraction. Aim for <95% binding to ensure tissue penetration .
- Permeability Assays: Use Caco-2 cell monolayers or PAMPA to predict intestinal absorption. Adjust log D (pH 7.4) via prodrug strategies if needed .
Advanced: How to integrate this compound into a theoretical framework for receptor interaction studies?
Answer:
- Docking Studies: Use AutoDock Vina or Glide to model interactions with target receptors (e.g., GPCRs). Validate poses with mutagenesis data on key residues .
- Structure-Activity Relationship (SAR): Synthesize analogs with modifications to the chlorophenyl or imidazole groups. Corrogate activity data with steric/electronic parameters (Hammett σ, π descriptors) .
- Thermodynamic Profiling: Perform isothermal titration calorimetry (ITC) to measure binding enthalpy (ΔH) and entropy (ΔS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
